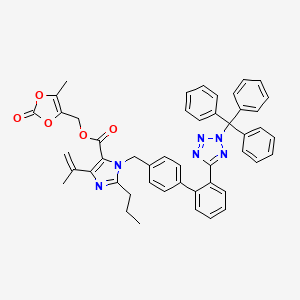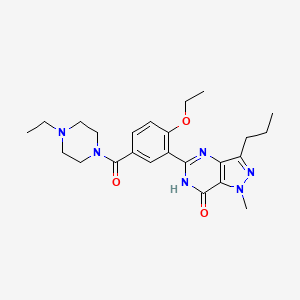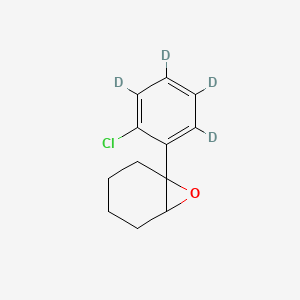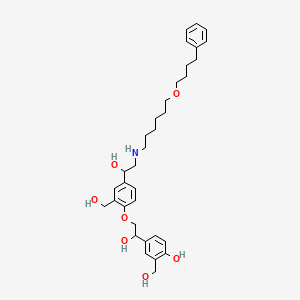
2H-Pyran-2-amine,tetrahydro-,conjugatemonoacid(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) is a chemical compound with the molecular formula C5H12NO+ It is a derivative of 2H-pyran, a six-membered heterocyclic compound containing one oxygen atom and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyran derivatives, including 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI), typically involves the use of various synthetic strategies. One common method is the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Additionally, lanthanide triflates can be used as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids .
Industrial Production Methods: Industrial production methods for 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable catalytic processes suggest that similar methods to those used in laboratory synthesis could be adapted for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the pyran ring and the amine group.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) include oxidizing agents such as cerium ammonium nitrate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by the use of nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the pyran ring, while reduction reactions could produce reduced amine derivatives.
Applications De Recherche Scientifique
2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of 2H-pyran have been studied for their potential biological activities, including antimicrobial and anticancer properties . In the industrial sector, 2H-pyran derivatives are used in the production of fragrances and flavoring agents .
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to form stable complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) include other 2H-pyran derivatives such as 2H-chromenes and 1-oxatrienes . These compounds share structural similarities with 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) but differ in their specific functional groups and reactivity.
Uniqueness: The uniqueness of 2H-Pyran-2-amine, tetrahydro-, conjugatemonoacid (9CI) lies in its specific combination of the pyran ring and the amine group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
145314-93-8 |
|---|---|
Formule moléculaire |
C5H12NO+ |
Poids moléculaire |
102.157 |
Nom IUPAC |
hydron;oxan-2-amine |
InChI |
InChI=1S/C5H11NO/c6-5-3-1-2-4-7-5/h5H,1-4,6H2/p+1 |
Clé InChI |
ICBYIKRIEVEFCX-UHFFFAOYSA-O |
SMILES |
[H+].C1CCOC(C1)N |
Synonymes |
2H-Pyran-2-amine,tetrahydro-,conjugatemonoacid(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)


